

An In-depth Technical Guide to the Physicochemical Properties of 2-(Phenylthio)ethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(Phenylthio)ethanol**

Cat. No.: **B1207423**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-(Phenylthio)ethanol** (CAS No: 699-12-7). The document is tailored for researchers, scientists, and professionals in drug development, offering a detailed summary of its physical and chemical characteristics. Key quantitative data are presented in structured tables for ease of comparison. Furthermore, this guide outlines detailed experimental protocols for the determination of these properties. Logical workflows for its synthesis and common applications are visualized using Graphviz (DOT language) to provide a clear understanding of the chemical processes.

Introduction

2-(Phenylthio)ethanol, also known as 2-hydroxyethyl phenyl sulfide, is an organosulfur compound with the chemical formula $C_8H_{10}OS$. It is characterized by a phenylthio group attached to an ethanol backbone. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds. Its potential biological activities, including antioxidant and antimicrobial properties, have also garnered interest within the scientific community. A thorough understanding of its physicochemical properties is fundamental for its application in research and development.

Physicochemical Properties

The key physicochemical properties of **2-(Phenylthio)ethanol** are summarized in the tables below. This data has been compiled from various scientific sources to provide a reliable reference.

Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₀ OS	[1]
Molecular Weight	154.23 g/mol	[1]
Appearance	Colorless to light orange/yellow liquid	TCI America
Density	1.143 g/mL at 25 °C	[2]
Boiling Point	115-116 °C at 2 mmHg	[2]
Melting Point	Not available	
Refractive Index (n _{20/D})	1.592	[2]
Flash Point	113 °C (closed cup)	[2]
Vapor Pressure	0.00205 mmHg at 25 °C	ChemBK

Table 2: Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	699-12-7	[2]
EC Number	211-828-9	[2]
Beilstein Registry Number	1860057	[2]
PubChem CID	69685	LabSolutions
SMILES	C1=CC=C(C=C1)SCCO	ChemSrc
InChI	InChI=1S/C8H10OS/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2	ChemSrc

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key physicochemical properties of **2-(Phenylthio)ethanol**.

Determination of Boiling Point (Capillary Method)

This protocol is adapted from standard laboratory procedures for determining the boiling point of a liquid organic compound.[\[2\]](#)[\[3\]](#)

Apparatus:

- Thiele tube or oil bath
- Thermometer (calibrated)
- Capillary tube (sealed at one end)
- Small test tube (fusion tube)
- Heating source (Bunsen burner or heating mantle)
- Stand and clamp

Procedure:

- Fill the small test tube with **2-(Phenylthio)ethanol** to a depth of approximately 2-3 cm.
- Place the capillary tube, with the sealed end facing up, into the test tube containing the sample.
- Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- Clamp the thermometer and test tube assembly in the Thiele tube or oil bath, making sure the heat-transfer liquid is above the level of the sample but below the opening of the test tube.
- Gently heat the side arm of the Thiele tube or the oil bath.
- As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a rapid and continuous stream of bubbles is observed.
- Remove the heat source and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density (Pycnometer Method)

This protocol outlines the use of a pycnometer for the accurate determination of the density of **2-(Phenylthio)ethanol**.^{[4][5][6]}

Apparatus:

- Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary bore
- Analytical balance (accurate to ± 0.0001 g)
- Thermostatic water bath

- Pasteur pipette

Procedure:

- Thoroughly clean and dry the pycnometer and its stopper.
- Weigh the empty, dry pycnometer on the analytical balance and record the mass (m_0).
- Carefully fill the pycnometer with **2-(Phenylthio)ethanol** using a Pasteur pipette, avoiding the formation of air bubbles.
- Insert the stopper firmly. The excess liquid will be expelled through the capillary bore.
- Place the filled pycnometer in the thermostatic water bath set to a constant temperature (e.g., 25 °C) and allow it to equilibrate for at least 20 minutes.
- Remove the pycnometer from the bath and carefully dry the exterior with a lint-free cloth.
- Weigh the filled pycnometer and record the mass (m_1).
- Empty and clean the pycnometer. Fill it with distilled water and repeat steps 4-7 to determine the mass of the pycnometer filled with water (m_2).
- The density of water (ρ_{water}) at the experimental temperature must be known from reference tables.
- Calculations:
 - Mass of the liquid (m_{liquid}) = $m_1 - m_0$
 - Mass of water (m_{water}) = $m_2 - m_0$
 - Volume of the pycnometer (V) = $m_{\text{water}} / \rho_{\text{water}}$
 - Density of **2-(Phenylthio)ethanol** (ρ_{liquid}) = m_{liquid} / V

Determination of Refractive Index (Abbe Refractometer)

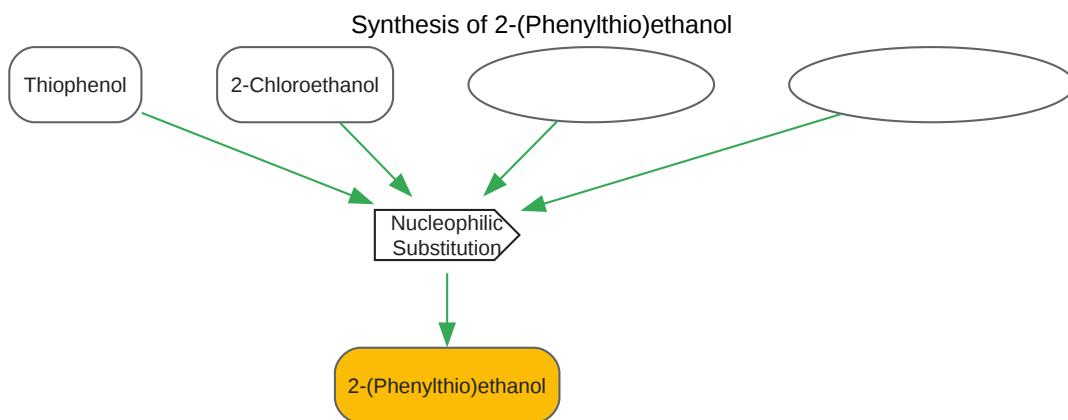
This protocol describes the standard procedure for measuring the refractive index of **2-(Phenylthio)ethanol** using an Abbe refractometer.[\[1\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Apparatus:

- Abbe refractometer
- Constant temperature water circulator
- Dropper or Pasteur pipette
- Soft lens tissue
- Ethanol or acetone (for cleaning)

Procedure:

- Turn on the refractometer and the constant temperature water circulator, setting the temperature to 20 °C. Allow the instrument to equilibrate.
- Clean the surfaces of the measuring and illuminating prisms with a soft lens tissue moistened with ethanol or acetone, then wipe dry with a clean, dry tissue.
- Using a dropper, apply a few drops of **2-(Phenylthio)ethanol** onto the surface of the measuring prism.
- Gently close the prisms and lock them in place.
- Adjust the light source to illuminate the prisms.
- Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields are visible.
- Adjust the compensator knob to eliminate any color fringe at the borderline between the light and dark fields, resulting in a sharp, single line.
- Turn the fine adjustment knob to center the borderline exactly on the crosshairs of the eyepiece.

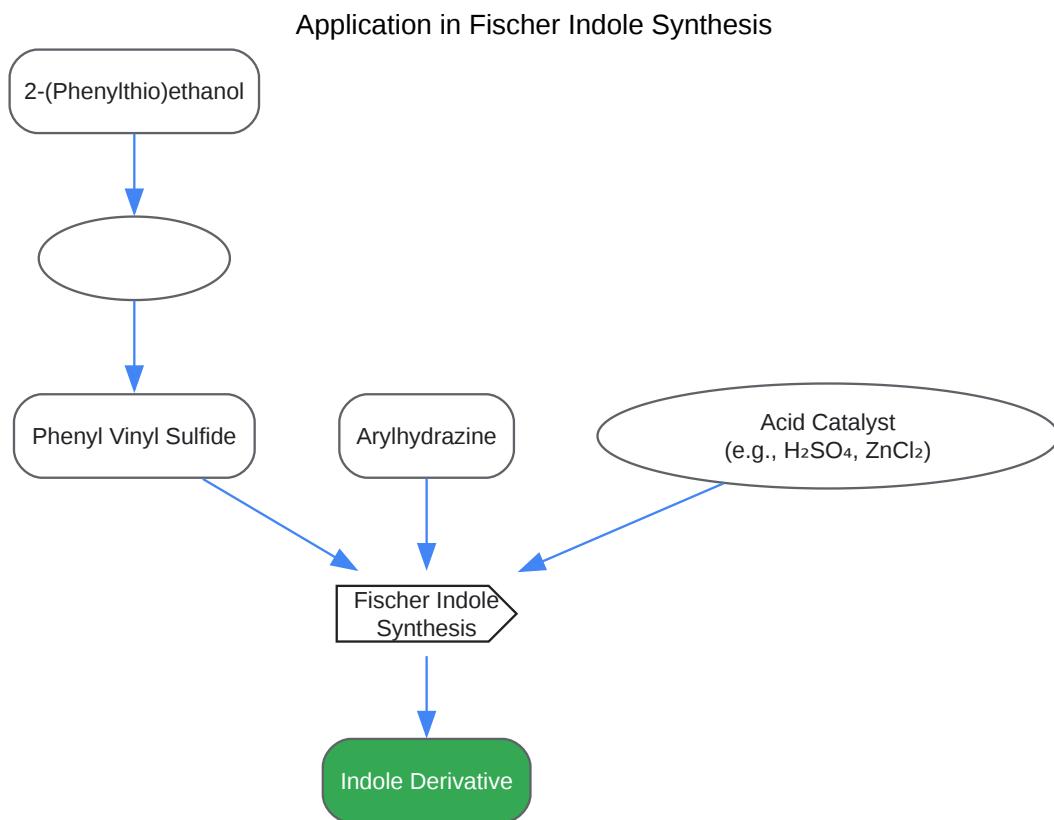

- Press the switch to illuminate the scale and read the refractive index value. Record the temperature.
- After the measurement, open the prisms and clean them thoroughly.

Synthesis and Applications

2-(Phenylthio)ethanol is a versatile chemical intermediate. The following diagrams illustrate its synthesis and a key application.

Synthesis of 2-(Phenylthio)ethanol

A common laboratory synthesis involves the nucleophilic substitution reaction between thiophenol and 2-chloroethanol in the presence of a base.



[Click to download full resolution via product page](#)

Caption: Synthesis of **2-(Phenylthio)ethanol** via nucleophilic substitution.

Application in Heterocyclic Synthesis: Fischer Indole Synthesis

2-(Phenylthio)ethanol can be used as a precursor in the synthesis of indole derivatives, which are important scaffolds in medicinal chemistry.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

[Click to download full resolution via product page](#)

Caption: Application of **2-(Phenylthio)ethanol** in Fischer Indole Synthesis.

Chemical Reactivity and Biological Activity

Chemical Reactivity

- Oxidation: The sulfur atom in **2-(Phenylthio)ethanol** can be oxidized to form the corresponding sulfoxide and sulfone, which are useful intermediates in further synthetic

transformations.

- Etherification: The hydroxyl group can undergo etherification reactions with various alkylating agents.
- Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.

Biological Activity

- Antioxidant Properties: Thioethers are known to act as secondary antioxidants by decomposing hydroperoxide intermediates in oxidation processes.[15][16][17][18] This property is attributed to the ability of the sulfur atom to be oxidized, thereby quenching reactive oxygen species.
- Antimicrobial Activity: Organosulfur compounds, in general, have been shown to possess antibacterial and antifungal properties.[19][20][21][22][23] The mechanism often involves the reaction of the sulfur atom with sulfhydryl groups of essential enzymes in microorganisms, leading to the disruption of cellular functions. Further research is needed to fully elucidate the specific antimicrobial mechanism of **2-(Phenylthio)ethanol**.

Safety Information

2-(Phenylthio)ethanol should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed summary of the physicochemical properties, experimental determination protocols, synthesis, and applications of **2-(Phenylthio)ethanol**. The data and workflows presented herein are intended to be a valuable resource for scientists and researchers engaged in organic synthesis, drug discovery, and materials science. A comprehensive understanding of these fundamental properties is crucial for the effective and safe utilization of this versatile chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]
- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. che.utah.edu [che.utah.edu]
- 6. scribd.com [scribd.com]
- 7. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 8. hinotek.com [hinotek.com]
- 9. scribd.com [scribd.com]
- 10. Abbe's Refractometer Operational SOP [webofpharma.com]
- 11. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fischer Indole Synthesis [organic-chemistry.org]
- 14. New data on the mechanism of the Fischer indole synthesis (review) | Semantic Scholar [semanticscholar.org]
- 15. Thioethers | Antioxidant Synergists for Plastics | amfine.com [amfine.com]
- 16. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]

- 19. Antibacterial Properties of Organosulfur Compounds of Garlic (*Allium sativum*) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. THE ANTIBACTERIAL PROPERTIES OF SULFUR - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Antibacterial and antifungal activity of sulfur-containing compounds from *Petiveria alliacea* L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 2-(Phenylthio)ethanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1207423#physicochemical-properties-of-2-phenylthio-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com